molecular formula C20H15Cl2N3O B2728042 2-(2,4-dichlorophenyl)-1-[(4-methylphenyl)methoxy]-1H-imidazo[4,5-b]pyridine CAS No. 338978-59-9

2-(2,4-dichlorophenyl)-1-[(4-methylphenyl)methoxy]-1H-imidazo[4,5-b]pyridine

Cat. No.: B2728042
CAS No.: 338978-59-9
M. Wt: 384.26
InChI Key: COGWQKWMKKWWTG-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines This compound is characterized by the presence of a dichlorophenyl group, a methylbenzyl group, and an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-1-[(4-methylphenyl)methoxy]-1H-imidazo[4,5-b]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[4,5-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-b]pyridine core.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the imidazo[4,5-b]pyridine core.

    Attachment of the Methylbenzyl Group: The final step involves the etherification reaction, where the methylbenzyl group is attached to the imidazo[4,5-b]pyridine core using a suitable methylbenzyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and methylbenzyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halides and bases are typically used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-1-[(4-methylphenyl)methoxy]-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)cyclobutanamine: This compound shares the dichlorophenyl group but has a different core structure.

    2-[(2,4-Dichlorophenyl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide: This compound also contains the dichlorophenyl group but differs in its overall structure and functional groups.

Uniqueness

2-(2,4-Dichlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-1-[(4-methylphenyl)methoxy]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O/c1-13-4-6-14(7-5-13)12-26-25-18-3-2-10-23-19(18)24-20(25)16-9-8-15(21)11-17(16)22/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGWQKWMKKWWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON2C3=C(N=CC=C3)N=C2C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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